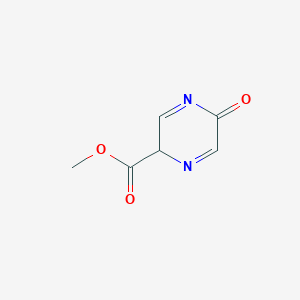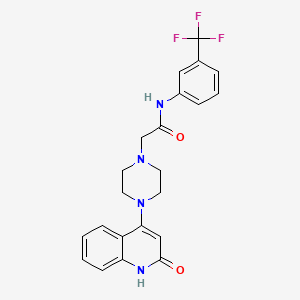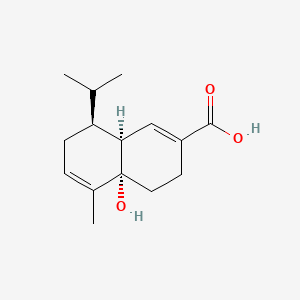
Levinoid C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levinoid C is a sesquiterpenoid compound that has been modified by cytochrome P450 enzymes. It was discovered through global genome mining of bacterial genomes, specifically from the bacterium Streptomyces levis. This compound has shown moderate neuroprotective activity, making it a compound of interest in the field of neuropharmacology .
Métodos De Preparación
Levinoid C is synthesized through the heterologous expression of a biosynthetic gene cluster (BGC) from Streptomyces levis. The synthetic route involves the expression of multiple P450 enzymes, which modify the sesquiterpenoid backbone to produce this compound. The structures and absolute configurations of this compound and related compounds were determined using extensive nuclear magnetic resonance (NMR) analysis, NMR chemical shift calculations, and electronic circular dichroism (ECD) calculations .
Análisis De Reacciones Químicas
Levinoid C undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can modify the functional groups present in this compound.
Substitution: Reactions where functional groups on the sesquiterpenoid backbone are replaced with other groups, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are various oxidized or reduced derivatives of this compound .
Aplicaciones Científicas De Investigación
Levinoid C has several scientific research applications:
Neuropharmacology: This compound exhibits moderate neuroprotective activity against glutamate-induced excitotoxicity in cell models, with an effective concentration (EC50) of 21 μM.
Chemistry: As a sesquiterpenoid, this compound serves as a model compound for studying the biosynthesis and chemical modification of terpenoids.
Biology: The study of this compound contributes to understanding the role of cytochrome P450 enzymes in bacterial metabolism and the production of bioactive compounds.
Mecanismo De Acción
Levinoid C exerts its effects through interactions with molecular targets involved in neuroprotection. The compound likely modulates pathways related to oxidative stress and excitotoxicity, although the exact molecular targets and pathways are still under investigation. The involvement of cytochrome P450 enzymes in its biosynthesis suggests that this compound may interact with similar enzymes in biological systems .
Comparación Con Compuestos Similares
Levinoid C is part of a group of sesquiterpenoids known as levinoids, which include Levinoid A, Levinoid B, and Levinoid D. These compounds share a similar sesquiterpenoid backbone but differ in their specific modifications by cytochrome P450 enzymes. This compound is unique due to its moderate neuroprotective activity, which distinguishes it from other levinoids .
Similar compounds include:
Levinoid A: Another sesquiterpenoid with different P450 modifications.
Levinoid B: Similar to this compound but with distinct structural features.
Levinoid D: Another member of the levinoid family with unique modifications.
Propiedades
Fórmula molecular |
C15H22O3 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(4aS,8S,8aS)-4a-hydroxy-5-methyl-8-propan-2-yl-4,7,8,8a-tetrahydro-3H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H22O3/c1-9(2)12-5-4-10(3)15(18)7-6-11(14(16)17)8-13(12)15/h4,8-9,12-13,18H,5-7H2,1-3H3,(H,16,17)/t12-,13+,15+/m0/s1 |
Clave InChI |
NFLBVGKKTLLOJM-GZBFAFLISA-N |
SMILES isomérico |
CC1=CC[C@H]([C@@H]2[C@]1(CCC(=C2)C(=O)O)O)C(C)C |
SMILES canónico |
CC1=CCC(C2C1(CCC(=C2)C(=O)O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(5,6-Dimethoxy-1,3-dihydroisoindol-2-yl)butyl]-4-(2-fluoroethoxy)indole](/img/structure/B12364015.png)
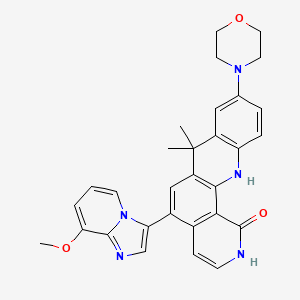


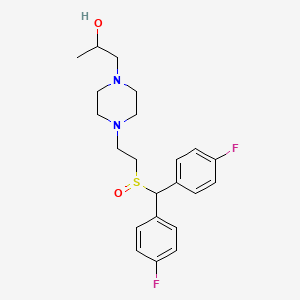
![2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12364048.png)
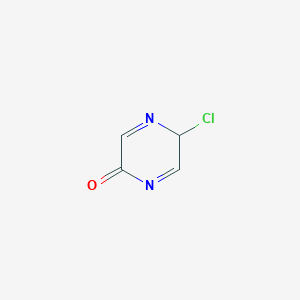
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxybutanethioate](/img/structure/B12364054.png)
![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2S)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12364060.png)
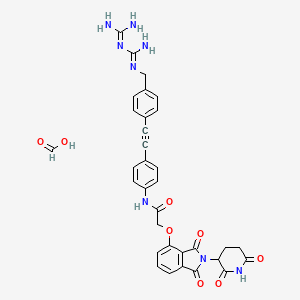
![(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride](/img/structure/B12364085.png)

